1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole
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Overview
Description
1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a methyl group and a pyrrolidine-1-carbonyl group
Preparation Methods
The synthesis of 1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrazole with pyrrolidine-1-carbonyl chloride under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 1-methylpyrazole and pyrrolidine-1-carbonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide.
Procedure: The 1-methylpyrazole is dissolved in an appropriate solvent (e.g., dichloromethane), and the base is added to the solution. Pyrrolidine-1-carbonyl chloride is then added dropwise, and the reaction mixture is stirred at room temperature for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by column chromatography or recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine-1-carbonyl group can be replaced with other functional groups using appropriate nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, triethylamine), and acids (e.g., hydrochloric acid, sulfuric acid).
Scientific Research Applications
1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as anti-inflammatory, analgesic, or anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and coordination complexes.
Biological Studies: Researchers study the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. For example, it may inhibit the activity of a specific enzyme by binding to its active site, thereby modulating a biochemical pathway. The exact molecular targets and pathways involved can vary based on the compound’s structure and functional groups.
Comparison with Similar Compounds
1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazole: This compound has a similar structure but with a different substitution pattern on the pyrazole ring.
1-methyl-5-(piperidine-1-carbonyl)-1H-pyrazole: This compound features a piperidine ring instead of a pyrrolidine ring, which may result in different biological activities and properties.
1-methyl-5-(morpholine-1-carbonyl)-1H-pyrazole: This compound contains a morpholine ring, which can influence its chemical reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidine-1-carbonyl group, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
(2-methylpyrazol-3-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-11-8(4-5-10-11)9(13)12-6-2-3-7-12/h4-5H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LARSAWNACGXSLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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